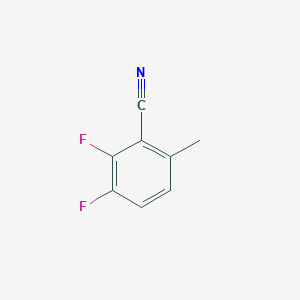

2,3-Difluoro-6-methylbenzonitrile

Description

BenchChem offers high-quality 2,3-Difluoro-6-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-6-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLISYLDOVHWOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-Difluoro-6-methylbenzonitrile spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of 2,3-Difluoro-6-methylbenzonitrile

This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of 2,3-Difluoro-6-methylbenzonitrile (C₈H₅F₂N). Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices and the logic of spectral interpretation, providing a framework for robust analytical characterization.

While a complete, publicly available, and peer-reviewed spectral dataset for this specific molecule is not consolidated in a single source, this guide will present a detailed, predicted analysis based on established spectroscopic principles and data from analogous structures.[1][2][3] This predictive approach serves as a robust framework for researchers acquiring and interpreting data for this compound and similar fluorinated aromatic molecules.

Molecular Structure and Analytical Rationale

The structure of 2,3-Difluoro-6-methylbenzonitrile presents a unique analytical challenge and opportunity. The interplay of the electron-withdrawing cyano and fluorine substituents with the electron-donating methyl group on the aromatic ring creates a distinct electronic environment. Understanding this interplay is critical for interpreting the resulting spectra. Our analytical workflow is designed to systematically deconstruct the molecule's features using orthogonal techniques.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2,3-Difluoro-6-methylbenzonitrile, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Difluoro-6-methylbenzonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; Chloroform-d (CDCl₃) is a common starting point for its ability to dissolve a wide range of organic compounds.[4][5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR, setting the 0 ppm mark. For ¹⁹F NMR, a common external or internal reference is trifluorotoluene or CFCl₃.[6][7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex couplings in the aromatic region.

-

Data Acquisition:

-

¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically sufficient.

-

¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A quantitative spectrum may require a longer relaxation delay.[8]

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. Given the high sensitivity of the ¹⁹F nucleus, acquisition times are generally short.[7]

-

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic (methyl) region.

-

Methyl Protons (-CH₃): A singlet is predicted for the methyl group. Its chemical shift will be influenced by the adjacent cyano group and the overall electronic nature of the ring, likely appearing in the range of δ 2.4-2.6 ppm .[1]

-

Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and will exhibit splitting due to both homo-nuclear (H-H) and hetero-nuclear (H-F) coupling.

-

H-4: This proton is coupled to H-5, F-3, and F-2. It is expected to appear as a complex multiplet.

-

H-5: This proton is coupled to H-4 and F-3. It is also expected to be a complex multiplet, likely in the range of δ 7.0-7.6 ppm .

-

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity & Coupling |

| ~2.5 | Singlet (s), 3H |

| ~7.2 - 7.5 | Multiplet (m), 1H |

| ~7.5 - 7.8 | Multiplet (m), 1H |

¹³C NMR: Carbon Skeleton Mapping

Due to the lack of symmetry, all 8 carbon atoms in the molecule are unique and should produce eight distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are heavily influenced by the attached functional groups, particularly the electronegative fluorine atoms.[8][9]

-

Methyl Carbon (-CH₃): Expected in the upfield region, δ 15-25 ppm .

-

Aromatic Carbons (C-Ar): These will appear between δ 110-165 ppm . The carbons directly bonded to fluorine (C-2, C-3) will show large one-bond C-F coupling constants (¹JCF) and will be significantly downfield.[10] The carbon of the nitrile group (C≡N) will be in the δ 115-125 ppm range.[1] The quaternary carbons (C-1, C-2, C-3, C-6) will likely show lower intensity peaks.

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 15 - 25 |

| -C≡N | 115 - 125 |

| Aromatic C-H | 120 - 140 |

| Aromatic C-F | 150 - 165 (with large ¹JCF coupling) |

| Aromatic C-CN | ~105 - 115 |

| Aromatic C-CH₃ | ~140 - 150 |

¹⁹F NMR: Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms.[7] We expect two distinct signals for the two non-equivalent fluorine atoms.

-

Chemical Shifts: Aryl-fluorine chemical shifts typically appear in a range of -100 to -170 ppm relative to CFCl₃.[6][11] The precise shifts for F-2 and F-3 will depend on the electronic effects of the other substituents.

-

Coupling: The two fluorine atoms will be coupled to each other (³JFF), resulting in a doublet for each signal. Each signal will also exhibit smaller couplings to the nearby aromatic protons (³JHF, ⁴JHF).[12]

| Predicted ¹⁹F NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| F-2 / F-3 | -110 to -150 |

| F-2 / F-3 | -110 to -150 |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for quickly confirming the presence of key structural motifs.[13][14]

Experimental Protocol: IR Data Acquisition

-

Methodology: The spectrum can be acquired using either an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. ATR is often preferred for its simplicity and speed.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.

Interpretation of Key Vibrational Modes

The IR spectrum of 2,3-Difluoro-6-methylbenzonitrile is expected to show several characteristic absorption bands.[15][16]

-

C≡N Stretch: A sharp, strong absorption characteristic of the nitrile group is expected in the range of 2220-2240 cm⁻¹ . Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to saturated nitriles.[17]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹ ). Aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹ ).

-

C-F Stretches: Strong absorptions corresponding to the C-F stretching modes are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ .

-

C=C Aromatic Stretches: Medium to weak absorptions from the aromatic ring stretching will be present in the 1450-1600 cm⁻¹ region.

| Predicted IR Absorption Bands | ||

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

| 3050 - 3100 | Aromatic C-H Stretch | Weak-Medium |

| 2850 - 2960 | Aliphatic C-H Stretch | Weak-Medium |

| 2220 - 2240 | C≡N Stretch | Strong, Sharp |

| 1450 - 1600 | Aromatic C=C Stretch | Medium |

| 1100 - 1300 | C-F Stretch | Strong |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a standard method for small, relatively stable organic molecules and will provide valuable fragmentation data.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

-

Data Acquisition: The sample is introduced into the ion source (often via direct insertion probe or GC inlet), ionized (typically at 70 eV), and the resulting ions are separated and detected based on their mass-to-charge ratio (m/z).

Analysis of Molecular Ion and Fragmentation

-

Molecular Ion (M⁺·): The molecular weight of C₈H₅F₂N is 153.14 g/mol . The mass spectrum should show a distinct molecular ion peak at m/z = 153 . Due to the stability of the aromatic ring, this peak is expected to be reasonably abundant.[18]

-

Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues.[19][20] Key predicted fragmentation pathways include:

-

Loss of a methyl radical ([M-15]⁺): Cleavage of the methyl group would result in a fragment at m/z = 138 .

-

Loss of HCN ([M-27]⁺): A common fragmentation pathway for benzonitriles, leading to a fragment at m/z = 126 .[21]

-

Other fragments corresponding to the breakdown of the aromatic ring may also be observed.

-

| Predicted Mass Spectrometry Data (EI) | |

| m/z Value | Predicted Fragment Identity |

| 153 | [C₈H₅F₂N]⁺· (Molecular Ion) |

| 138 | [M - CH₃]⁺ |

| 126 | [M - HCN]⁺ |

Part 4: Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS to build a self-validating structural hypothesis.

Caption: Integrated workflow for structural elucidation.

Conclusion

The comprehensive analysis of 2,3-Difluoro-6-methylbenzonitrile requires a synergistic application of NMR, IR, and Mass Spectrometry. While this guide presents a predicted spectral profile based on robust chemical principles, experimental verification remains the gold standard. The outlined protocols and interpretive logic provide a solid foundation for researchers to acquire, analyze, and confidently confirm the structure of this and other complex aromatic compounds.

References

-

PubChem. (n.d.). 2,3-Difluoro-6-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Stacked 19 F NMR spectra of 2,3,4,5,6-pentaflourobenzo-nitrile (PFBN).... Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

- Emsley, J. W., & Phillips, L. (1971). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

RSC Publishing. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ckgas.com [ckgas.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sfu.ca [sfu.ca]

- 11. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 12. eclass.uoa.gr [eclass.uoa.gr]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Interpreting IR Spectra [chemistrysteps.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 19. uni-saarland.de [uni-saarland.de]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,3-Difluoro-6-methylbenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the intricate tapestry of pharmaceutical synthesis and drug development, the solubility of chemical intermediates stands as a cornerstone of process efficiency, formulation efficacy, and ultimately, therapeutic success. This guide provides an in-depth technical exploration of the solubility of 2,3-Difluoro-6-methylbenzonitrile, a key building block in the synthesis of modern therapeutics, particularly quinolonecarboxylic acid anti-infective agents. While specific experimental solubility data for this compound is not extensively published, this document equips researchers with the foundational knowledge, theoretical frameworks, and practical methodologies to predict, determine, and manipulate its solubility in a range of organic solvents.

Unveiling the Subject: Physicochemical Profile of 2,3-Difluoro-6-methylbenzonitrile

A comprehensive understanding of a compound's intrinsic properties is the first step in predicting its behavior in solution. The key physicochemical parameters of 2,3-Difluoro-6-methylbenzonitrile are summarized below.

| Property | Value | Source |

| Chemical Formula | C₈H₅F₂N | - |

| Molecular Weight | 153.13 g/mol | [1] |

| CAS Number | 1807183-03-4 | [1] |

| Physical Form | White to Yellow-brown Solid | [1] |

| Purity | ≥ 95% | [1] |

| InChI Key | RLISYLDOVHWOLY-UHFFFAOYSA-N | [1] |

The Theoretical Bedrock of Solubility

The dissolution of a solid solute in a liquid solvent is a complex interplay of intermolecular forces and thermodynamics. The age-old adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[2] A more nuanced understanding requires delving into the energetic changes that govern this process.

The overall free energy of dissolution (ΔG) dictates the spontaneity of the process and is defined by the Gibbs free energy equation:

ΔG = ΔHsolution - TΔSsolution [3]

Where:

-

ΔHsolution is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔSsolution is the entropy of solution, which is generally positive as the dissolution of a solid into a liquid increases the system's disorder.[3]

For a substance to dissolve, the Gibbs free energy change must be negative. This can be achieved through an exothermic enthalpy of solution (favorable solute-solvent interactions) or a sufficiently large positive entropy change.

Predictive Frameworks for Solubility Estimation

In the absence of empirical data, several theoretical models can be employed to estimate solubility:

-

The General Solubility Equation (GSE): This widely used model provides a rapid estimation of aqueous solubility and can be adapted conceptually for organic solvents. It relates solubility to the octanol-water partition coefficient (logP) and the melting point (Tm) of the compound.[4][5] A higher logP (more lipophilic) and a higher melting point (stronger crystal lattice energy) generally correlate with lower solubility in polar solvents.

-

Hansen Solubility Parameters (HSP): This model offers a more sophisticated approach by dissecting the cohesive energy density of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6][7] The central tenet is that substances with similar HSP values are likely to be miscible. By determining the HSP of 2,3-Difluoro-6-methylbenzonitrile, one can identify solvents with the closest HSP values, thereby predicting good solubility.[6][8]

Caption: Interplay of factors governing solubility.

Key Factors Modulating the Solubility of 2,3-Difluoro-6-methylbenzonitrile

The molecular structure of 2,3-Difluoro-6-methylbenzonitrile—a substituted aromatic nitrile—provides clues to its solubility behavior. The presence of the polar nitrile group (-C≡N) and the electronegative fluorine atoms introduces polarity, while the benzene ring and the methyl group contribute to its nonpolar character.

-

Solvent Polarity: A spectrum of organic solvents, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, acetonitrile) and polar protic (e.g., ethanol, methanol), should be considered. It is anticipated that 2,3-Difluoro-6-methylbenzonitrile will exhibit greater solubility in solvents of intermediate to high polarity that can engage in dipole-dipole interactions with the nitrile and fluoro groups.

-

Hydrogen Bonding: As 2,3-Difluoro-6-methylbenzonitrile lacks a hydrogen bond donor, its ability to form hydrogen bonds is limited to acting as a hydrogen bond acceptor at the nitrogen of the nitrile group and the fluorine atoms. Therefore, its solubility in protic solvents like alcohols will be influenced by the solvent's ability to donate a hydrogen bond.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic (ΔHsolution > 0), and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.[9]

An Experimental Protocol for the Determination of Solubility

The following section outlines a robust, step-by-step methodology for the experimental determination of the solubility of 2,3-Difluoro-6-methylbenzonitrile in various organic solvents using the widely accepted isothermal shake-flask method.[10]

Materials and Equipment

-

2,3-Difluoro-6-methylbenzonitrile (solid)

-

A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,3-Difluoro-6-methylbenzonitrile to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that solubility equilibrium is achieved. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 2,3-Difluoro-6-methylbenzonitrile.

-

Prepare a series of calibration standards of known concentrations to construct a calibration curve.

-

The solubility is then calculated from the measured concentration of the saturated solution, taking into account any dilution factors.

-

Caption: Workflow for experimental solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table, expressing solubility in various units such as g/L, mg/mL, or molarity (mol/L) at the specified temperature.

| Solvent | Polarity Index | Solubility at 25°C (g/L) | Molar Solubility at 25°C (mol/L) |

| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |

| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |

| Methanol | 5.1 | [Experimental Value] | [Calculated Value] |

By correlating the solubility data with solvent properties, researchers can gain valuable insights into the dissolution mechanism of 2,3-Difluoro-6-methylbenzonitrile. This information is paramount for selecting appropriate solvents for chemical reactions, crystallization processes, and the development of formulations.

Conclusion

While a comprehensive public database of the solubility of 2,3-Difluoro-6-methylbenzonitrile in organic solvents is yet to be established, this guide provides the essential theoretical and practical framework for its prediction and determination. A thorough understanding of its physicochemical properties, coupled with the application of sound thermodynamic principles and robust experimental techniques, will empower researchers to effectively navigate the solution landscape of this important pharmaceutical intermediate. The strategic selection of solvents based on these principles is a critical step in optimizing synthetic routes and developing effective drug delivery systems. The fluorinated nature of this benzonitrile is a key feature in modern drug design, often enhancing metabolic stability and pharmacokinetic profiles, making a deep understanding of its fundamental properties, such as solubility, indispensable.[11][12]

References

-

Solubility. In: Wikipedia. ; 2026. [Link]

-

2,3-Difluoro-6-methoxybenzonitrile. PubChem. [Link]

-

2,6-Difluoro-3-nitrobenzonitrile. PubChem. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. [Link]

-

Solubility of Organic Compounds. LibreTexts. [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. International Journal of Molecular Sciences. 2021;22(16):8888. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Revisiting the General Solubility Equation: In Silico Prediction of Aqueous Solubility Incorporating the Effect of Topographical Polar Surface Area. Journal of Chemical Information and Modeling. 2007;47(1):214-222. [Link]

-

HSP for Beginners. Hansen Solubility. [Link]

-

Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. 2023;42(15):1935-1940. [Link]

-

Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. MDPI. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. 2009;52(21):6758-6769. [Link]

-

Ideal Solubility. Practical Solubility Science. [Link]

-

HSP Basics. Practical Solubility Science. [Link]

-

Comments on prediction of the aqueous solubility using the general solubility equation (GSE) versus a genetic algorithm and a support vector machine model. Journal of the Taiwan Institute of Chemical Engineers. 2016;65:567-568. [Link]

-

Hansen Solubility parameters and Green Solvents for Organic Photovoltaics. ResearchGate. [Link]

-

Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents. ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. LibreTexts. [Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

-

17.4 Solubility and Ksp. YouTube. [Link]

-

Organic Chemistry: Introduction to Solubility. SALTISE. [Link]

-

The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. 2024;12(10):3604-3616. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. 2023;66(1):1-2. [Link]

-

2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. PubChem. [Link]

-

How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. 2023;14(1):1-6. [Link]

-

Hansen Solubility parameters and Green Solvents for Organic Photovoltaics. International Journal of Advances in Scientific Research and Engineering. 2019;5(12):1-10. [Link]

-

Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. Cole-Parmer. [Link]

-

2-Bromo-3,6-difluorobenzonitrile. PubChem. [Link]

-

Benzonitrile. In: Wikipedia. ; 2026. [Link]

Sources

- 1. 2,3-Difluoro-6-methylbenzonitrile | 1807183-03-4 [sigmaaldrich.com]

- 2. chem.ws [chem.ws]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comments on prediction of the aqueous solubility using the general solubility equation (GSE) versus a genetic algorithm and a support vector machine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 9. 1807304-01-3|2,3-Difluoro-6-(methylthio)benzonitrile|BLD Pharm [bldpharm.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic characterization of 2,3-Difluoro-6-methylbenzonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-6-methylbenzonitrile

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2,3-Difluoro-6-methylbenzonitrile (CAS 1807183-03-4), a fluorinated aromatic compound of interest to researchers in medicinal chemistry and materials science. Given the absence of publicly available, peer-reviewed spectral data for this specific molecule, this document serves as a predictive and methodological guide. As a Senior Application Scientist, the objective is not merely to present data, but to establish a logical, field-proven workflow for its acquisition and interpretation. We will detail the causality behind the choice of analytical techniques, provide robust experimental protocols, and present expertly predicted spectral data based on established principles and analysis of analogous compounds. This guide is designed to empower researchers to confidently generate and interpret the necessary data to confirm the structure and purity of 2,3-Difluoro-6-methylbenzonitrile.

Introduction and Strategic Overview

2,3-Difluoro-6-methylbenzonitrile is a substituted aromatic nitrile. The presence of a methyl group, a nitrile moiety, and two vicinal fluorine atoms on a benzene ring suggests its potential utility as a versatile chemical building block. Analogous fluorinated benzonitriles are known intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where fluorine substitution is often used to modulate metabolic stability and binding affinity.[1][2]

A rigorous confirmation of molecular structure is the foundational requirement for any subsequent research or development. This is achieved through a synergistic application of multiple spectroscopic techniques. Our characterization strategy follows a logical progression designed for maximum efficiency and confidence, beginning with confirmation of the molecular formula and proceeding to a detailed mapping of the atomic framework.

Logical Workflow for Structural Elucidation

The workflow presented herein is a self-validating system. Each step provides data that corroborates or refines the hypothesis drawn from the previous one. Mass spectrometry provides the empirical formula, infrared spectroscopy confirms the presence of key functional groups, and a suite of nuclear magnetic resonance experiments provides the definitive atom-by-atom connectivity.

Caption: Logical workflow for spectroscopic characterization.

Molecular Formula and Mass Spectrometry

The primary objective of mass spectrometry in this context is to confirm the molecular weight and elemental composition of the compound.

-

Molecular Formula : C₈H₅F₂N

-

Molecular Weight : 153.13 g/mol

-

Exact Mass : 153.03901 g/mol

Expertise & Causality: Choosing the Right Technique

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the preferred method over classical Electron Ionization (EI). ESI minimizes fragmentation, ensuring a strong signal for the molecular ion, and provides high mass accuracy (typically <5 ppm). This accuracy is critical for confidently confirming the elemental composition from a list of possibilities generated within a narrow mass window.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Source Parameters : Operate the ESI source in positive ion mode. Set the source heater temperature to ensure efficient desolvation (e.g., 200°C).[3]

-

Calibration : Ensure the instrument is calibrated. An internal calibrant can be used for the highest mass accuracy.[3]

-

Data Acquisition : Acquire spectra over a mass range of m/z 100-500.

-

Data Analysis : Compare the measured exact mass of the most abundant ion with the theoretical exact mass calculated for the protonated molecule [C₈H₅F₂N+H]⁺.

Predicted Mass Spectrometry Data

The analysis should yield a prominent peak corresponding to the protonated molecule, [M+H]⁺. The presence of other common adducts should also be investigated.

| Adduct Ion | Molecular Formula | Predicted Exact Mass (m/z) |

| [M+H]⁺ | [C₈H₆F₂N]⁺ | 154.0468 |

| [M+Na]⁺ | [C₈H₅F₂NNa]⁺ | 176.0287 |

| [M+K]⁺ | [C₈H₅F₂NK]⁺ | 191.9999 |

| [2M+H]⁺ | [C₁₆H₁₁F₄N₂]⁺ | 307.0861 |

Predicted values are based on the monoisotopic masses of the most abundant isotopes.

Functional Group Analysis: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for verifying the presence of the key functional groups that define 2,3-Difluoro-6-methylbenzonitrile. The diagnostic value lies in identifying the sharp, intense nitrile stretch and the strong carbon-fluorine absorptions.

Expertise & Causality: Why ATR-FTIR?

For a solid sample, Attenuated Total Reflectance (ATR) is the technique of choice. It requires minimal to no sample preparation, avoiding the laborious process of creating KBr pellets, and provides high-quality, reproducible spectra.[4]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation : Record a background spectrum on the clean ATR crystal (typically diamond or germanium).

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application : Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition : Co-add a sufficient number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing : Perform an ATR correction if necessary and baseline correct the resulting spectrum.

Predicted Infrared Absorption Data

The spectrum is expected to be dominated by several key absorptions. For aromatic nitriles, conjugation with the ring typically lowers the C≡N stretching frequency compared to aliphatic nitriles.[5]

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment | Rationale & References |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic for C-H bonds on an aromatic ring.[6] |

| ~2970-2850 | Medium-Weak | Methyl C-H Stretch | Aliphatic C-H stretching vibrations from the -CH₃ group. |

| ~2240-2220 | Strong, Sharp | Nitrile (C≡N) Stretch | This is a key diagnostic peak. Its position is indicative of an aromatic nitrile.[5][6] |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C Ring Stretch | Skeletal vibrations of the benzene ring. |

| ~1280-1100 | Strong | Aryl C-F Stretch | C-F stretching vibrations in fluorinated aromatic compounds typically result in strong absorptions in this region.[7] |

Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural characterization, providing unambiguous evidence of the molecular skeleton and the precise location of substituents through chemical shifts and spin-spin coupling. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Expertise & Causality: A Multi-Nuclear Approach

A ¹H NMR spectrum will reveal the environment of the protons. However, due to the extensive coupling between protons and the two distinct fluorine atoms, the aromatic region will be complex. A ¹⁹F NMR is critical; it is a highly sensitive nucleus with a wide chemical shift range, providing clear signals for each fluorine environment and crucial coupling information.[8] Finally, a ¹³C NMR spectrum confirms the number of unique carbons in the molecule and, through C-F coupling constants, definitively links the fluorine atoms to the carbon backbone.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice.[9]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition : Acquire a standard one-pulse ¹H spectrum. Ensure proper setting of spectral width and acquisition time.

-

¹⁹F NMR Acquisition : Acquire a ¹⁹F spectrum. It may be beneficial to acquire both proton-coupled and decoupled spectra to simplify the signals and aid in assignment.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program). An adequate number of scans and a sufficient relaxation delay (e.g., 2 seconds) are required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

Data Processing : Process all spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent signal (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).[9] Reference the ¹⁹F spectrum to an external standard like CFCl₃ (δF 0 ppm).

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The molecule has three proton environments: two aromatic protons and one methyl group.

| Predicted δ (ppm) | Assignment | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| ~7.4-7.2 | H-4 | ddd | ³JHH ≈ 8-9, ⁴JFH ≈ 6-8, ⁵JFH ≈ 1-2 | This proton is coupled to H-5, the ortho fluorine (F-3), and the meta fluorine (F-2). It will appear as a complex multiplet. |

| ~7.1-6.9 | H-5 | t or dd | ³JHH ≈ 8-9, ⁴JFH ≈ 8-10 | This proton is coupled to H-4 and the ortho fluorine (F-6, not present) and meta fluorine (F-3). It will likely appear as a triplet or dd. |

| ~2.5 | -CH₃ | t | ⁴JFH ≈ 2-3 | The methyl group is coupled to the ortho fluorine (F-6, not present) and potentially shows a small four-bond coupling to F-2. |

Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)

Two distinct fluorine environments are expected, which will couple to each other and to nearby protons.

| Predicted δ (ppm) | Assignment | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| ~ -130 to -140 | F-2 | ddd | ³JFF ≈ 18-22, ³JFH ≈ 8-10, ⁴JFH ≈ 6-8 | Chemical shifts for aryl fluorides typically fall in this range. This fluorine is coupled to F-3, H-3 (not present), and H-4. |

| ~ -145 to -155 | F-3 | ddd | ³JFF ≈ 18-22, ³JFH ≈ 6-8, ⁴JFH ≈ 8-10 | Coupled to F-2, H-4, and H-2 (not present). The exact chemical shift will differ from F-2 due to the different neighboring groups. |

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

All eight carbons are chemically unique and should be observable. Carbons directly bonded to fluorine will appear as doublets with large coupling constants (¹JCF).

| Predicted δ (ppm) | Assignment | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) | Rationale & References |

| ~160-150 | C-2 / C-3 | dd | ¹JCF ≈ 240-260, ²JCF ≈ 15-25 | Carbons directly bonded to fluorine have characteristic large chemical shifts and one-bond C-F coupling constants. Each is split by its own and the adjacent F. |

| ~145-135 | C-6 | d | ²JCF ≈ 10-20 | Quaternary carbon adjacent to F-2 and the methyl group. |

| ~130-125 | C-4 | dd | ²JCF ≈ 8-12, ³JCF ≈ 3-5 | Aromatic CH carbon coupled to two fluorine atoms. |

| ~120-115 | C-5 | d | ³JCF ≈ 3-5 | Aromatic CH carbon coupled to F-3. |

| ~117 | -C≡N | t or m | ³JCF ≈ 3-5 | The nitrile carbon typically appears in this region.[10] It will likely show small coupling to F-2. |

| ~115-110 | C-1 | dd | ²JCF ≈ 15-20, ³JCF ≈ 3-5 | The carbon bearing the nitrile group is coupled to both F-2 and F-3. |

| ~20 | -CH₃ | q (from C-H), potentially further split by F | ⁴JCF ≈ 1-3 | Aliphatic carbon signal. |

Conclusion

The structural confirmation of 2,3-Difluoro-6-methylbenzonitrile requires a systematic and multi-faceted spectroscopic approach. While public data is not currently available, this guide provides the necessary framework for any researcher to undertake this characterization with confidence. By following the logical workflow of HRMS for molecular formula confirmation, ATR-FTIR for functional group identification, and a comprehensive suite of ¹H, ¹³C, and ¹⁹F NMR experiments for definitive structural mapping, one can generate a complete and unambiguous dataset. The predicted spectral values and detailed protocols herein serve as an authoritative benchmark for this analysis, empowering scientists in drug discovery and materials science to rigorously validate this key chemical intermediate.

References

- Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

-

PubChem. (n.d.). 2,3-Difluoro-6-methoxybenzonitrile. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved January 26, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 26, 2026, from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 26, 2026, from [Link]

- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932–942.

-

PubChemLite. (n.d.). 2,3-difluoro-6-methoxybenzonitrile (C8H5F2NO). Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 26, 2026, from [Link]

-

University of Regensburg. (n.d.). 19F NMR. Retrieved January 26, 2026, from [Link]

-

Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved January 26, 2026, from [Link]

Sources

- 1. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 2. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 4. rsc.org [rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. rsc.org [rsc.org]

A Guide to 2,3-Difluoro-6-methylbenzonitrile: Synthesis, and Application of a Key Fluorinated Building Block

Introduction: The Strategic Value of Fluorinated Benzonitriles

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—are highly sought after by medicinal chemists.[1][2] Concurrently, the benzonitrile moiety serves as a versatile chemical handle and a key pharmacophore in numerous approved pharmaceuticals.[3] The convergence of these two features in a single scaffold gives rise to building blocks of significant synthetic value.

This technical guide focuses on one such molecule: 2,3-Difluoro-6-methylbenzonitrile . This compound, while not possessing a storied discovery history in the classical sense, has emerged as a critical intermediate, valued for its specific substitution pattern that allows for precise vectoral elaboration into more complex molecular architectures. We will explore its properties, logical synthetic pathways, and its role as an enabling reagent in contemporary chemical research.

Historical Context & Emergence as a Synthetic Building Block

Unlike foundational molecules with well-documented discovery narratives, 2,3-Difluoro-6-methylbenzonitrile appears in the scientific and patent literature primarily as a commercially available intermediate. Its history is not one of a singular breakthrough but rather of a gradual recognition of its utility, driven by the increasing demand for highly functionalized, fluorinated aromatics in drug development programs.

The compound, identified by CAS Number 1807183-03-4 , is a relatively modern reagent.[4] Its emergence coincides with the broader trend in medicinal chemistry toward exploring the chemical space of di- and tri-substituted benzene rings, where precise isomer control is paramount. The presence of ortho- and meta-fluorine atoms, combined with a methyl group, creates a unique electronic and steric environment, making it a valuable precursor for compounds targeting well-defined biological binding pockets.

Physicochemical & Structural Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The key characteristics of 2,3-Difluoro-6-methylbenzonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 1807183-03-4 | [4] |

| Molecular Formula | C₈H₅F₂N | [4] |

| Molecular Weight | 153.13 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | General Supplier Data |

| IUPAC Name | 2,3-Difluoro-6-methylbenzonitrile | --- |

Strategic Synthesis & Methodologies

The synthesis of polysubstituted aromatic compounds like 2,3-Difluoro-6-methylbenzonitrile requires careful strategic planning to ensure correct regiochemistry. While a definitive, published route for this specific molecule is not prominently available, its structure suggests several logical and field-proven synthetic approaches. The most common strategies for constructing such a system involve the late-stage introduction of the nitrile group onto a pre-functionalized difluoromethylated ring system.

One of the most robust and widely adopted methods for converting an aryl amine to a benzonitrile is the Sandmeyer reaction .[5][6] This classic transformation proceeds via a diazonium salt intermediate and offers a reliable pathway for introducing a cyano group.

Proposed Synthetic Pathway: A Sandmeyer Approach

The logical precursor for our target molecule is 2,3-Difluoro-6-methylaniline . The synthesis can be envisioned as a two-step process starting from this aniline derivative.

Caption: Proposed Sandmeyer reaction pathway for synthesis.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative, field-proven methodology adapted from standard Sandmeyer reaction procedures.[5][7] Researchers must conduct their own risk assessments and optimizations.

Step 1: Diazotization of 2,3-Difluoro-6-methylaniline

-

System Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,3-Difluoro-6-methylaniline (1.0 eq) in a 3 M aqueous hydrochloric acid solution (3.0 eq).

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Vigorous stirring is essential to maintain a fine, mobile slurry.

-

Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Causality: The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate. The diazonium salt is not isolated and is used immediately in situ.[8]

-

-

Confirmation: After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. The reaction is complete when a drop of the solution gives a positive test on potassium iodide-starch paper (indicating a slight excess of nitrous acid).

Step 2: Copper(I) Cyanide Mediated Cyanation (Sandmeyer Reaction)

-

Reagent Preparation: In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and potassium cyanide (KCN, 1.5 eq) in water.

-

Causality: The use of a copper(I) salt is the defining feature of the Sandmeyer reaction. It facilitates the radical-nucleophilic aromatic substitution mechanism, enabling the displacement of the dinitrogen group by the cyanide nucleophile.[5] Extreme caution is required when handling cyanide salts.

-

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution prepared in Step 1 to the copper cyanide solution. The addition should be controlled to manage the effervescence (evolution of N₂ gas).

-

Reaction: After the addition is complete, gently warm the reaction mixture to 50-60 °C and hold for 1-2 hours, or until gas evolution ceases.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude material via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure 2,3-Difluoro-6-methylbenzonitrile.

-

Applications in Drug Development & Research

The utility of 2,3-Difluoro-6-methylbenzonitrile lies in its role as a key intermediate. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a wide array of downstream products. Its specific substitution pattern makes it an attractive starting material for the synthesis of:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aromatic cores. The fluorine atoms can form crucial hydrogen bonds or favorable electrostatic interactions within the ATP-binding site of a target kinase.

-

Agrochemicals: Fluorinated compounds are prevalent in modern herbicides and insecticides, where they can enhance potency and bioavailability.[9]

-

Materials Science: Benzonitrile derivatives are precursors to advanced materials, including thermally activated delayed fluorescence (TADF) emitters for OLED displays.[10]

While specific, publicly disclosed drug candidates synthesized directly from this starting material are not readily identifiable, its presence in the catalogs of specialty chemical suppliers indicates its use in proprietary research and development programs across the pharmaceutical and chemical industries.

Conclusion

2,3-Difluoro-6-methylbenzonitrile represents a valuable, highly functionalized building block for modern organic synthesis. While its history is more practical than celebrated, its strategic importance is clear. The combination of a versatile nitrile handle with a unique trifunctionalized aromatic core provides chemists with a powerful tool for constructing complex molecules with precisely controlled substitution patterns. The synthetic routes to this compound, exemplified by the robust Sandmeyer reaction, are well within the capabilities of a standard synthetic laboratory, ensuring its continued application in the pursuit of novel therapeutics and advanced materials.

References

- US Patent 5,478,963A. "2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid".

-

Patsnap Eureka . "Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid". Patsnap. [Link]

-

US Patent 8,829,195 . "Patent Term Extension Application". Regulations.gov. [Link]

-

Quick Company . "An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And". Quick Company. [Link]

- Google Patents. "CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol".

-

Ningbo Inno Pharmchem Co., Ltd. "Exploring the Feasibility of 2,3-Difluoro-6-nitrophenol: A Market Analysis by Manufacturer". Ningbo Inno Pharmchem Co., Ltd. [Link]

-

ResearchGate . "Synthesis of 2,6-difluoro-4-hydroxybenzonitrile". ResearchGate. [Link]

-

WIPO Patentscope . "CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material". WIPO. [Link]

-

MDPI . "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate". MDPI. [Link]

-

PubChem . "2,3-Difluoro-6-methoxybenzonitrile". National Center for Biotechnology Information. [Link]

-

Wikipedia . "Sandmeyer reaction". Wikipedia. [Link]

-

Organic Chemistry Portal . "Sandmeyer Reaction". Organic Chemistry Portal. [Link]

-

National Institutes of Health . "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore". NIH. [Link]

-

Master Organic Chemistry . "Reactions of Diazonium Salts: Sandmeyer and Related Reactions". Master Organic Chemistry. [Link]

-

YouTube . "Sandmeyer Reaction - experimental procedure and set up.". NRO-Chemistry. [Link]

-

JMU Scholarly Commons . "The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl". James Madison University. [Link]

- Google Sites. "Sandmeyer reaction".

-

PubMed Central . "Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt". NIH. [Link]

- Google Patents. "WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile".

-

ChemRxiv . "Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines". ChemRxiv. [Link]

-

Finetech Industry Limited . "2,3-difluoro-6-methoxybenzaldehyde". Finetech Industry Limited. [Link]

- Google Patents. "CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile".

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Difluoro-6-methylbenzonitrile | 1807183-03-4 [sigmaaldrich.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 10. ossila.com [ossila.com]

Methodological & Application

The Strategic Nucleophilic Aromatic Substitution of 2,3-Difluoro-6-methylbenzonitrile: A Guide for Synthetic Chemists

Introduction: The Rising Prominence of Fluorinated Benzonitriles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrile groups into molecular scaffolds has become a cornerstone of rational drug design. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The nitrile group, a versatile synthetic handle, is prevalent in numerous pharmaceuticals, contributing to their efficacy and pharmacokinetic profiles.[2]

2,3-Difluoro-6-methylbenzonitrile stands as a particularly valuable building block, combining the advantageous features of a fluorinated aromatic ring with the synthetic versatility of a nitrile function. Its unique substitution pattern presents intriguing possibilities for the regioselective introduction of nucleophiles via Nucleophilic Aromatic Substitution (SNAr), paving the way for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the SNAr reactions of 2,3-Difluoro-6-methylbenzonitrile, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings of SNAr on 2,3-Difluoro-6-methylbenzonitrile

The SNAr reaction is a powerful tool for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3] However, recent computational and experimental evidence suggests that some SNAr reactions may proceed through a concerted mechanism.[3][4]

The reactivity of 2,3-Difluoro-6-methylbenzonitrile in SNAr reactions is dictated by the interplay of the electronic and steric effects of its substituents:

-

Electron-Withdrawing Groups: The two fluorine atoms and the nitrile group are strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack by lowering its electron density.[3]

-

Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions, a consequence of the high polarity of the C-F bond which facilitates nucleophilic attack at the carbon atom.

-

Regioselectivity: The position of nucleophilic attack is influenced by the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate. The nitrile group, being a strong resonance-withdrawing group, provides significant stabilization when the negative charge is delocalized onto the carbon atom bearing it.

In the case of 2,3-Difluoro-6-methylbenzonitrile, the nitrile group is ortho to the fluorine at the 2-position and meta to the fluorine at the 3-position. This positioning is crucial for determining the regioselectivity of the substitution. Nucleophilic attack at the 2-position allows for direct resonance stabilization of the negative charge by the nitrile group. Conversely, attack at the 3-position does not offer this direct stabilization. Therefore, nucleophilic attack is predicted to occur preferentially at the 2-position. The methyl group at the 6-position, being an electron-donating group, may have a minor deactivating effect on the ring but is not expected to alter the preferred site of attack.

Sources

The Strategic Application of 2,3-Difluoro-6-methylbenzonitrile in Modern Medicinal Chemistry: A Guide for Researchers

In the landscape of contemporary drug discovery, the judicious incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Among the plethora of fluorinated building blocks, 2,3-Difluoro-6-methylbenzonitrile has emerged as a pivotal starting material, most notably in the synthesis of next-generation kinase inhibitors. This technical guide provides an in-depth exploration of its application, focusing on the synthesis of the potent ALK/ROS1 inhibitor, Lorlatinib, and offers detailed protocols for its transformation into key intermediates.

Introduction: The Value Proposition of a Fluorinated Synthon

2,3-Difluoro-6-methylbenzonitrile offers a unique combination of functional groups and substitution patterns that make it a valuable tool for medicinal chemists. The presence of two fluorine atoms on the benzene ring can significantly influence the electronic properties, metabolic stability, and binding affinity of a target molecule.[1][2] The nitrile group serves as a versatile handle for a variety of chemical transformations, while the methyl group provides a point of differentiation and potential for further functionalization.[3]

The primary and most well-documented application of this compound is as a key starting material in the multi-step synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[4][5]

Core Application: Synthesis of the ALK/ROS1 Inhibitor Lorlatinib

The journey from 2,3-Difluoro-6-methylbenzonitrile to Lorlatinib involves a series of strategic chemical transformations designed to construct the complex macrocyclic architecture of the final drug molecule. A critical phase of this synthesis is the preparation of a key boronic acid pinacol ester intermediate. The following sections provide a detailed, step-by-step protocol for this transformation, based on established synthetic routes.

Workflow for the Synthesis of a Key Lorlatinib Intermediate

The overall synthetic workflow can be visualized as a three-stage process:

Caption: Synthetic pathway from 2,3-Difluoro-6-methylbenzonitrile to the key boronic acid intermediate.

Part 1: Nitration of 2,3-Difluoro-6-methylbenzonitrile

Objective: To introduce a nitro group onto the aromatic ring, which will subsequently be reduced to an amine.

Causality: The nitration of the starting material is a crucial first step to introduce a nitrogen-containing functional group that can be converted to the necessary amine for the subsequent borylation reaction. The directing effects of the existing substituents guide the position of nitration.

Experimental Protocol: Nitration

Materials:

| Reagent/Solvent | Grade | Supplier |

| 2,3-Difluoro-6-methylbenzonitrile | ≥98% | Commercially Available |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Grade |

| Nitric Acid (HNO₃) | Fuming (≥90%) | ACS Grade |

| Dichloromethane (DCM) | Anhydrous | ACS Grade |

| Deionized Water | --- | --- |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | --- | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- |

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,3-Difluoro-6-methylbenzonitrile (1.0 eq).

-

Acid Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (5-10 vol) while maintaining the internal temperature below 10 °C.

-

Nitrating Agent Addition: Once the starting material is fully dissolved, add fuming nitric acid (1.1-1.5 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.[6]

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with deionized water and saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-derivative.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the introduction of the nitro group at the desired position.

Part 2: Reduction of the Nitro Group

Objective: To convert the nitro group to an amine, a key functional group for the subsequent borylation step.

Causality: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Various reducing agents can be employed, with the choice often depending on functional group tolerance and scalability.

Experimental Protocol: Reduction

Materials:

| Reagent/Solvent | Grade | Supplier |

| Nitro-2,3-difluoro-6-methylbenzonitrile | As prepared in Part 1 | --- |

| Iron Powder (Fe) | Fine grade | --- |

| Ammonium Chloride (NH₄Cl) | --- | ACS Grade |

| Ethanol (EtOH) | Anhydrous | ACS Grade |

| Water | Deionized | --- |

| Celite® | --- | --- |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the nitro-derivative (1.0 eq) in a mixture of ethanol and water.

-

Reagent Addition: Add iron powder (3-5 eq) and ammonium chloride (0.5-1.0 eq) to the suspension.

-

Heating: Heat the reaction mixture to reflux and stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

-

Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extraction: Extract the remaining aqueous solution with ethyl acetate (3 x volumes).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino-derivative.

Self-Validation: The product, 2-amino-3,6-difluorobenzonitrile, can be characterized by NMR and mass spectrometry to confirm the conversion of the nitro group to an amine.[7]

Part 3: Miyaura Borylation

Objective: To introduce a boronic acid pinacol ester group onto the aromatic ring, creating the key intermediate for Suzuki coupling reactions in the synthesis of Lorlatinib.

Causality: The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-boron bonds.[8] The amino group on the aniline derivative can direct the borylation to a specific position on the aromatic ring.[9]

Experimental Protocol: Borylation

Materials:

| Reagent/Solvent | Grade | Supplier |

| 2-Amino-3,6-difluorobenzonitrile | As prepared in Part 2 | --- |

| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Commercially Available |

| [Pd(dppf)Cl₂]·CH₂Cl₂ | ≥98% | Commercially Available |

| Potassium Acetate (KOAc) | Anhydrous | ACS Grade |

| 1,4-Dioxane | Anhydrous | ACS Grade |

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-amino-3,6-difluorobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), [Pd(dppf)Cl₂]·CH₂Cl₂ (0.02-0.05 eq), and anhydrous potassium acetate (2.0-3.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Heating: Heat the reaction mixture to 80-100 °C and stir.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite®.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired boronic acid pinacol ester intermediate.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry to confirm its structure and purity.

Visualization of the Synthetic Pathway

Caption: Detailed workflow for the synthesis of the key boronic acid intermediate.

Beyond Lorlatinib: Other Potential Applications

While the synthesis of Lorlatinib is the most prominent application of 2,3-Difluoro-6-methylbenzonitrile, its structural motifs suggest potential for its use in the development of other kinase inhibitors and medicinally relevant compounds. The fluorinated benzonitrile scaffold is present in a variety of bioactive molecules, and the specific substitution pattern of this starting material could be leveraged to explore novel chemical space.[7][10] Further research may uncover its utility in the synthesis of inhibitors for other kinase targets or in the development of compounds for different therapeutic areas.

Conclusion

2,3-Difluoro-6-methylbenzonitrile is a valuable and strategically important building block in medicinal chemistry. Its primary application in the synthesis of the ALK/ROS1 inhibitor Lorlatinib highlights its utility in the construction of complex, biologically active molecules. The detailed protocols provided in this guide offer a practical framework for researchers to utilize this versatile starting material in their drug discovery efforts. As the demand for novel and effective therapeutics continues to grow, the strategic application of such fluorinated synthons will undoubtedly play an increasingly critical role in the development of next-generation medicines.

References

- CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google P

- CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google P

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC. [Link]

- CN112921057A - Preparation method of Laratinib key intermediate - Google P

- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)

-

2-Amino-3,6-difluorobenzonitrile - MySkinRecipes. [Link]

- CN109134410A - Preparation method of key intermediate of lorlatinib - Google P

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides | Request PDF - ResearchGate. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

-

Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution) - Scribd. [Link]

-

Comparative Efficacy and Safety of Lorlatinib Versus Alectinib and Lorlatinib Versus Brigatinib for ALK-Positive Advanced/Metastatic NSCLC: Matching-Adjusted Indirect Comparisons - PubMed. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. [Link]

-

Scheme 3. Catalyzed borylation of amino esters derivatives 14 and their... - ResearchGate. [Link]

-

A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses. [Link]

-

Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC. [Link]

-

Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules | Request PDF - ResearchGate. [Link]

-

Preparation method of key intermediate of lorlatinib - Eureka | Patsnap. [Link]

-

Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction - ResearchGate. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. [Link]

-

Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem. [Link]

-

Development of a highly tunable defluoroborylation protocol to... - ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. 2-Amino-3,6-difluorobenzonitrile [myskinrecipes.com]

- 8. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses [etheses.dur.ac.uk]

- 10. ossila.com [ossila.com]

Authored by: Senior Application Scientist, Chemical Synthesis Division

An Application Note and Protocol for the Synthesis of 2,3-Difluoro-6-methylbenzonitrile

Introduction

2,3-Difluoro-6-methylbenzonitrile is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex organic molecules. Its specific substitution pattern offers unique electronic and steric properties that are advantageous for developing novel pharmaceuticals and functional materials. This document provides a detailed, field-tested protocol for the synthesis of 2,3-Difluoro-6-methylbenzonitrile, commencing from the commercially available precursor, 2,3-Difluoro-6-methylaniline. The described methodology is based on the robust and widely applicable Sandmeyer reaction, a two-step process involving diazotization of a primary arylamine followed by a copper-catalyzed cyanation.

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes the underlying chemical principles, safety considerations, and practical insights to ensure a reproducible and efficient synthesis.

Chemical Reaction Overview

The synthesis proceeds in two primary stages, executed as a one-pot reaction sequence. The initial step is the diazotization of 2,3-Difluoro-6-methylaniline to form an in-situ diazonium salt. This is immediately followed by the Sandmeyer reaction, where the diazonium group is displaced by a nitrile group using copper(I) cyanide.

Diagram 1: Overall Synthetic Scheme

Caption: One-pot synthesis of 2,3-Difluoro-6-methylbenzonitrile.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | CAS Number |

| 2,3-Difluoro-6-methylaniline | ≥98% | Sigma-Aldrich | 121150-33-0 |

| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific | 7664-93-9 |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich | 7632-00-0 |

| Copper(I) Cyanide (CuCN) | ≥99% | Acros Organics | 544-92-3 |

| Sodium Cyanide (NaCN) | ≥98% | Sigma-Aldrich | 143-33-9 |

| Dichloromethane (CH₂Cl₂) | ACS Reagent | VWR Chemicals | 75-09-2 |